molecular formula C10H11NS B1521107 2,4,5-Trimethylbenzo[d]thiazole CAS No. 401936-07-0

2,4,5-Trimethylbenzo[d]thiazole

Cat. No.: B1521107
CAS No.: 401936-07-0
M. Wt: 177.27 g/mol
InChI Key: XUKYAGRJUUZOCZ-UHFFFAOYSA-N
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Description

2,4,5-Trimethylbenzo[d]thiazole (TMBT) is a heterocyclic compound belonging to the family of benzothiazoles. It is a yellowish crystalline powder with a molecular formula of C10H9NS and a molecular weight of 179.25 g/mol. TMBT has gained significant attention in recent years due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: TMBT can be synthesized through various synthetic routes. One common method involves the cyclization of 2,4,5-trimethylbenzene-1,3-diamine with carbon disulfide in the presence of a base. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, TMBT is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the production of high-quality TMBT.

Chemical Reactions Analysis

Types of Reactions: TMBT undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: TMBT can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction of TMBT can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents under specific conditions.

Major Products Formed:

  • Oxidation: Oxidation of TMBT can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction typically results in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

TMBT has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: TMBT is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: TMBT is being investigated for its therapeutic potential in treating various diseases.

  • Industry: TMBT is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which TMBT exerts its effects depends on its specific application. For example, in antimicrobial activity, TMBT may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, TMBT may target specific molecular pathways involved in cancer cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: TMBT may target microbial cell membranes and enzymes involved in cell wall synthesis.

  • Anticancer Activity: TMBT may interact with proteins and enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

  • 2,4,5-Trimethylthiazole: A sulfur-containing heterocyclic compound found in meat products.

  • Other Benzothiazoles: Various benzothiazoles with different substituents and molecular weights.

Properties

IUPAC Name

2,4,5-trimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-6-4-5-9-10(7(6)2)11-8(3)12-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKYAGRJUUZOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663245
Record name 2,4,5-Trimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401936-07-0
Record name 2,4,5-Trimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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